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Compound of Interest

Compound Name:
4,6-dimethyl-1H-indole-2-

carboxylic Acid

Cat. No.: B1306672 Get Quote

The indole-2-carboxamide scaffold has emerged as a versatile template in drug discovery, with

derivatives demonstrating significant activity as allosteric modulators of the cannabinoid CB1

receptor and as potent antitubercular agents. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of dimethyl-indole-2-carboxamides, summarizing key

quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Allosteric Modulation of the Cannabinoid CB1
Receptor
Indole-2-carboxamides, particularly derivatives of 5-chloro-3-ethyl-N-(4-(piperidin-1-

yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), have been extensively studied as

allosteric modulators of the CB1 receptor.[1][2][3] These compounds bind to a site

topographically distinct from the orthosteric site for endogenous cannabinoids, thereby

modulating the binding and/or efficacy of orthosteric ligands.[1][2][3]

Key structural features of indole-2-carboxamides that influence their allosteric modulation of the

CB1 receptor have been identified. These include the nature of the substituent at the C3 and

C5 positions of the indole ring, the length of the linker between the amide and the phenyl ring,

and the substituent on the phenyl ring.[1]
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The following table summarizes the binding affinity (KB) and cooperativity factor (α) for

selected indole-2-carboxamide analogs. A higher α value indicates a greater enhancement of

orthosteric agonist binding.

Compoun
d

C3-
Substitue
nt

C5-
Substitue
nt

N-
Substitue
nt

KB (nM) α Value
Referenc
e

12d Propyl Chloro

4-

(dimethyla

mino)phen

ethyl

259.3 24.5 [1]

12f Hexyl Chloro

4-

(dimethyla

mino)phen

ethyl

89.1 N/A [1]

11j Pentyl Chloro

4-

(dimethyla

mino)phen

ethyl

167.3 16.55 [2][3]

ICAM-b Pentyl Chloro

4-

(piperidin-

1-

yl)pheneth

yl

470 18 [4][5]

13 Ethyl Chloro

4-

(dimethyla

mino)phen

ethyl

N/A

(EC50=50

nM)

N/A [4][6]

21 Ethyl Chloro

4-

(piperidin-

1-

yl)pheneth

yl

N/A

(EC50=90

nM)

N/A [4][6]
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Key SAR Observations for CB1 Modulation:

C3-Position: The length of the alkyl chain at the C3 position significantly impacts allosteric

activity.[1][2][3] Increasing the chain length from ethyl to propyl or pentyl can enhance the

binding cooperativity.[4][5][7]

C5-Position: An electron-withdrawing group, such as a chloro or fluoro substituent, at the C5

position is preferred for potent activity.[1][8]

N-Substituent: Replacing the piperidinyl group on the N-phenethyl moiety with a

dimethylamino group has been shown to improve the allosteric effects.[4][9] The

carboxamide functionality itself is essential for the stimulatory effect on the CB1 receptor.[6]

[8]

Signaling Pathways and Experimental Workflow
These allosteric modulators can exhibit "biased signaling," where they enhance agonist-

induced β-arrestin-mediated ERK1/2 phosphorylation while antagonizing G-protein coupling.[1]

[5]
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Click to download full resolution via product page

Caption: Biased signaling of indole-2-carboxamide CB1 allosteric modulators.

Experimental Protocols
Radioligand Binding Assay for CB1 Allosteric Modulation:

This assay is used to determine the binding affinity (KB) and cooperativity factor (α) of the

allosteric modulators.

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CB1

receptor are cultured and harvested. Cell membranes are prepared by homogenization and

centrifugation.

Binding Assay: Membranes are incubated with a radiolabeled orthosteric agonist (e.g.,

[3H]CP55,940) in the presence and absence of varying concentrations of the indole-2-

carboxamide test compound.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled orthosteric agonist. The data are analyzed using non-linear regression to

calculate the KB and α values.

Radioligand Binding Assay Workflow
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Caption: Workflow for determining CB1 allosteric modulator binding parameters.

Antitubercular Activity
Indole-2-carboxamides have also been identified as a promising class of antitubercular agents

through phenotypic screening against Mycobacterium tuberculosis (Mtb).[10][11] These
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compounds have shown potent activity against both drug-sensitive and drug-resistant strains of

Mtb.[12]

Quantitative SAR Data for Antitubercular Activity
The following table summarizes the minimum inhibitory concentration (MIC) for selected indole-

2-carboxamide analogs against the H37Rv strain of M. tuberculosis.

Compound
Indole Ring
Substituents

N-Substituent MIC (µM) Reference

2 4,6-dimethyl 1-adamantyl 0.012 [13]

3 Unsubstituted 1-adamantyl 0.68 [13]

4 4,6-dimethyl Rimantadine 0.88 [13]

8g N/A N/A 0.32 [13]

39 4,6-dichloro

4,4-

dimethylcyclohex

yl

N/A [10]

41 N/A N/A N/A [10]

Key SAR Observations for Antitubercular Activity:

Indole Ring: Substitution with methyl groups at the 4- and 6-positions of the indole ring can

contribute to greater potency against mycobacteria.[12] Chloro, fluoro, or cyano substitutions

at these positions can improve metabolic stability.[10][11]

N-Substituent: Bulky aliphatic and aromatic head groups on the amide nitrogen are

consistent with potent antimycobacterial activity.[12] Attaching alkyl groups to a cyclohexyl

ring significantly improves Mtb activity.[10][11]

Mechanism of Action
Several studies have identified the mycobacterial membrane protein large 3 (MmpL3)

transporter as the target for indole-2-carboxamides.[13] MmpL3 is essential for the transport of

mycolic acids, which are crucial components of the mycobacterial cell wall.
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Mechanism of MmpL3 Inhibition
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Caption: Inhibition of mycolic acid transport by indole-2-carboxamides.

Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.

Bacterial Culture:M. tuberculosis H37Rv is grown in an appropriate liquid medium.

Compound Preparation: The indole-2-carboxamide compounds are serially diluted in the

culture medium in a 96-well plate.

Inoculation: A standardized inoculum of the Mtb culture is added to each well.
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Incubation: The plate is incubated at 37°C for a specified period.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

shows no visible bacterial growth.

In conclusion, dimethyl-indole-2-carboxamides represent a promising and adaptable chemical

scaffold for the development of novel therapeutics. Their structure-activity relationships have

been extensively explored, leading to the identification of potent allosteric modulators of the

CB1 receptor and effective antitubercular agents. Further optimization of this scaffold, guided

by the principles outlined in this guide, holds the potential for the discovery of new and

improved drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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